N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a chlorophenyl group, and a tetrazole moiety
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propyl Chain: The benzimidazole ring is then alkylated with a propyl halide in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the coupling of the propyl-substituted benzimidazole with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrazole Ring: The final step is the cyclization of the intermediate with sodium azide under suitable conditions to form the tetrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The tetrazole ring can participate in cyclization reactions, forming various cyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for condensation and alkylation, and azides for tetrazole formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The chlorophenyl group may enhance binding affinity to certain receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanamide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Chlorophenyl Compounds: Chloramphenicol, an antibiotic, shares the chlorophenyl group but differs in its overall structure and function.
Tetrazole Derivatives: Losartan, an antihypertensive drug, contains a tetrazole ring and is used to block angiotensin II receptors.
Properties
Molecular Formula |
C21H22ClN7O |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C21H22ClN7O/c22-17-9-7-15(8-10-17)16(13-29-14-24-27-28-29)12-21(30)23-11-3-6-20-25-18-4-1-2-5-19(18)26-20/h1-2,4-5,7-10,14,16H,3,6,11-13H2,(H,23,30)(H,25,26) |
InChI Key |
WNLFOCKDBAWGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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